

Physicochemical Properties of Tazarotenic Acid-13C2,d2: An In-depth Technical Guide

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Compound of Interest

Compound Name: Tazarotenic acid-13C2,d2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Tazarotenic acid-13C2,d2**, an isotopically labeled active metabolite of the retinoid prodrug Tazarotene. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a visualization of its biological signaling pathway.

Core Physicochemical Data

While specific experimental data for **Tazarotenic acid-13C2,d2** is not readily available in public literature, its properties can be closely inferred from its parent compound, Tazarotenic acid. The introduction of two Carbon-13 atoms and two deuterium atoms will result in a predictable increase in molecular weight and may have subtle effects on other physicochemical parameters. Such isotopic labeling is crucial for tracer studies in drug metabolism and pharmacokinetic (DMPK) research.

Table 1: General Physicochemical Properties of Tazarotenic Acid and its Isotopologue

Property	Tazarotenic Acid	Tazarotenic acid- 13C2,d2 (Predicted)	Data Source
Chemical Formula	C ₁₉ H ₁₇ NO ₂ S	¹³ C ₂ C ₁₇ H ₁₅ D ₂ NO ₂ S	[1]
Molecular Weight	323.41 g/mol	Approx. 327.43 g/mol	
Monoisotopic Mass	323.0980 g/mol	Approx. 327.1105 g/mol	[1]
Physical Form	White to light brown powder	Expected to be a solid/powder	
Solubility	Soluble in DMSO (20 mg/mL)	Expected to have similar solubility in organic solvents	
Storage Temperature	2-8°C	2-8°C	

Note: The predicted molecular weight and monoisotopic mass for **Tazarotenic acid-13C2,d2** are calculated based on the addition of two ¹³C atoms and two deuterium atoms, and the removal of two ¹²C atoms and two protium atoms.

Effects of Isotopic Labeling

The introduction of stable isotopes such as ¹³C and ²H (deuterium) is a common practice in drug development to trace the metabolic fate of a drug candidate. While these substitutions are not expected to significantly alter the biological activity of the molecule, they can have minor effects on its physicochemical properties due to the kinetic isotope effect.

Deuterium substitution, in particular, can lead to:

- **Increased Metabolic Stability:** The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving the cleavage of this bond.
- **Changes in Lipophilicity:** Deuteration can sometimes lead to a slight decrease in the lipophilicity of a molecule.[2]

- Alterations in Acidity and Basicity: The acidity of carboxylic acids and phenols may be slightly decreased, while the basicity of amines may be increased upon deuteration.[2]
- Shifts in Spectroscopic Signatures: The presence of ^{13}C and deuterium will cause predictable shifts in NMR and mass spectra, which is the basis for their use as tracers.[3][4][5]

For **Tazarotenic acid- $^{13}\text{C}_2,\text{d}_2$** , these effects are expected to be subtle but may be measurable in sensitive analytical assays.

Experimental Protocols

The following are detailed methodologies for determining key physicochemical properties of active pharmaceutical ingredients (APIs) like **Tazarotenic acid- $^{13}\text{C}_2,\text{d}_2$** .

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[6]

Protocol:

- Preparation of Media: Prepare buffers at various physiological pH values (e.g., 1.2, 4.5, and 6.8) to assess pH-dependent solubility.[7]
- Sample Preparation: Add an excess amount of **Tazarotenic acid- $^{13}\text{C}_2,\text{d}_2$** to a stoppered flask or vial containing a known volume of the solubility medium.[6]
- Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]
- Phase Separation: Separate the solid phase from the solution by centrifugation or filtration.
- Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[6]
- Replication: Perform the experiment in triplicate for each pH condition to ensure the reliability of the results.[8]

pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.^[9]

Protocol:

- Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., 4, 7, and 10).^[9]
- Sample Preparation: Dissolve a precise amount of **Tazarotenic acid-13C2,d2** in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration.^[9]
- Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound.
- Data Collection: Record the pH of the solution after each incremental addition of the titrant.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the acid has been neutralized.^[10]
- Replication: Conduct at least three titrations to calculate the average pKa and standard deviation.^[9]

Stability Testing

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for an API.^{[11][12]}

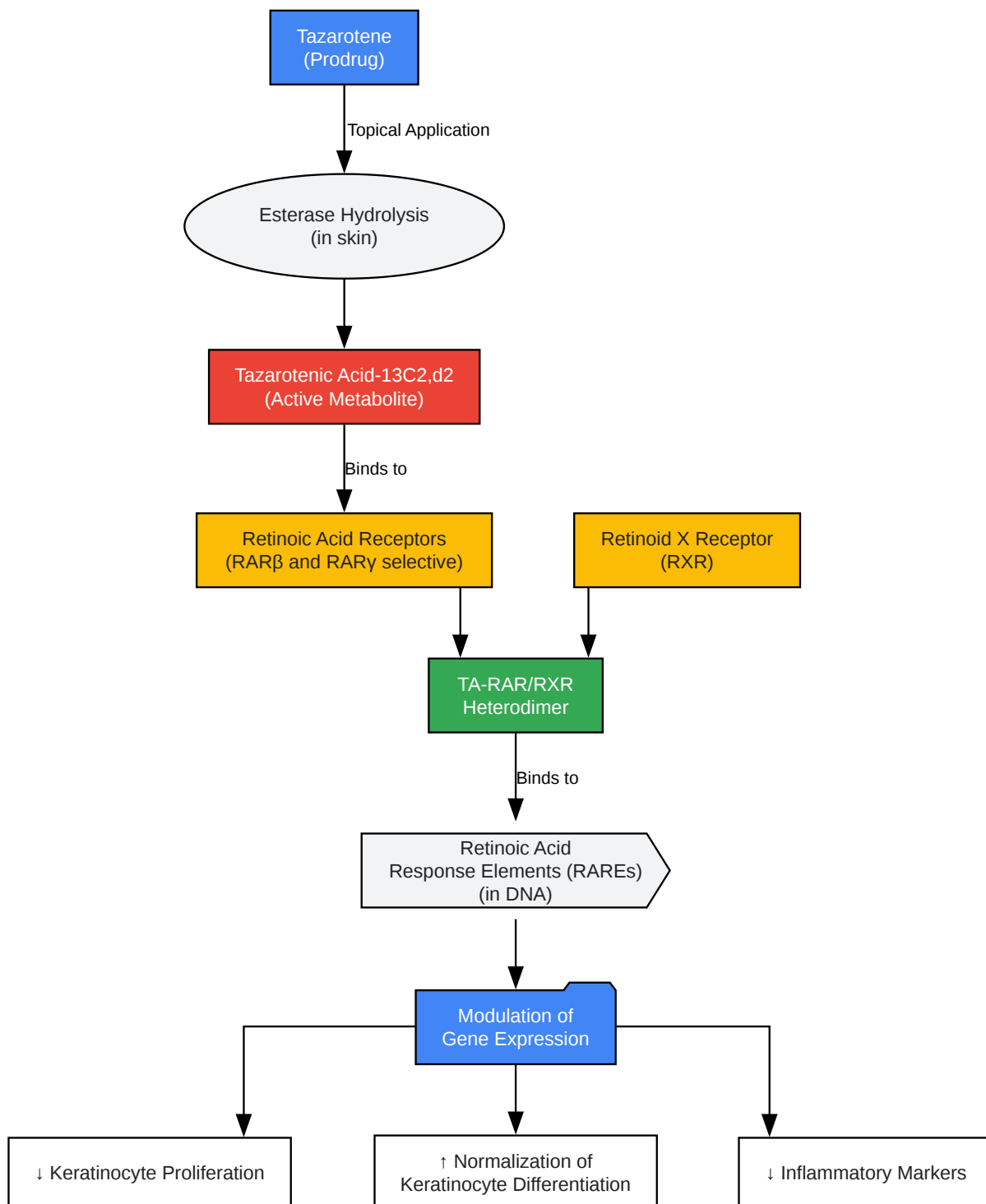
Protocol:

- Batch Selection: Use at least one batch of **Tazarotenic acid-13C2,d2** for the study.^[11]
- Storage Conditions: Store samples under various conditions, including accelerated stability (e.g., 40°C / 75% relative humidity) and long-term stability (e.g., 25°C / 60% relative humidity or 30°C / 65% relative humidity) conditions.^[13]

- **Testing Frequency:** Test the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[14]
- **Analytical Testing:** At each time point, analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using a stability-indicating analytical method (e.g., HPLC).[13]
- **Stress Testing:** Conduct forced degradation studies to understand the degradation pathways. This includes exposing the API to heat, humidity, acid, base, oxidation, and light.[15]
- **Data Evaluation:** Evaluate the data to establish a re-test period or shelf-life for the API under the specified storage conditions.[14]

Biological Signaling Pathway

Tazarotenic acid is the active metabolite of Tazarotene and exerts its biological effects by acting as a selective agonist for Retinoic Acid Receptors (RARs), with a preference for RAR β and RAR γ . [16] This interaction modulates gene expression, leading to its therapeutic effects in conditions like psoriasis and acne.



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Tazarotenic Acid Signaling Pathway

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Tazarotenic acid-13C2,d2**. While specific experimental data for this isotopically labeled compound is limited, its properties can be reliably predicted based on the well-characterized parent compound, Tazarotenic acid. The provided experimental protocols offer a robust framework for the empirical determination of its solubility, pKa, and stability, which are critical parameters in drug development. The visualization of its signaling pathway further elucidates its mechanism of action, providing essential context for researchers in the field.

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